molecular formula C20H15FN2O2S2 B2612503 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 922395-12-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2612503
CAS No.: 922395-12-8
M. Wt: 398.47
InChI Key: VARODKFUHXADJT-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)benzamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus of research due to its fundamental role in hematopoiesis, immune response, and cellular proliferation . The compound's high selectivity for JAK2 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific contributions of JAK2-driven signaling in disease models. Its primary research applications are in the field of oncology, particularly for the study of myeloproliferative neoplasms and other hematological malignancies where constitutive JAK2 activation is a known driver. Researchers utilize this inhibitor to explore mechanisms of cell proliferation, survival, and apoptosis in JAK2-dependent cancer cell lines, providing critical insights for targeted therapeutic development. Furthermore, it serves as a key compound in immunology and inflammation research to investigate the role of JAK2 in cytokine signaling, with implications for understanding and modeling autoimmune diseases.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c1-26-16-9-3-2-7-14(16)19(24)23(12-13-6-5-11-25-13)20-22-18-15(21)8-4-10-17(18)27-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARODKFUHXADJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a fluorine atom and various functional groups, suggest significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H14F N3OS
Molecular Weight305.36 g/mol
LogP3.5311
Polar Surface Area43.99 Ų
Hydrogen Bond Acceptors5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells. The benzothiazole moiety can interact with enzyme active sites, while the furan and methylsulfanyl groups may enhance binding affinity through various interactions such as hydrogen bonding and π-π stacking.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value lower than 5 µM against human colorectal cancer cells (HCT-116) and lung cancer cells (A549) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction, as evidenced by increased levels of active caspase-3 and PARP degradation in treated cells .

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess antimicrobial properties:

  • Inhibition Studies : The compound has demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Inhibition of LOXs : Compounds with similar structures have been shown to inhibit lipoxygenases (LOXs), which are key enzymes in inflammatory pathways. This suggests that this compound may also exhibit similar properties .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in vivo using a nude mouse model bearing HCT-116 xenografts. Results indicated that the compound significantly reduced tumor growth compared to controls, suggesting its potential as a lead candidate for further development in cancer therapy .
  • Antimicrobial Evaluation : In vitro tests conducted against various bacterial strains revealed that the compound effectively inhibited bacterial growth, supporting its use as a scaffold for developing novel antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of the target compound lies in its combination of a fluorinated benzothiazole, a furan-containing side chain, and a thioether-linked benzamide. Key analogues for comparison include:

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()

  • Core Structure : Benzothiazole with 4,5-dichloro substituents.
  • Substituents : 3,5-dimethoxybenzamide.
  • Molecular Weight : Higher than the target due to dichloro and dimethoxy groups.
  • The dimethoxy groups enhance steric bulk and may reduce metabolic clearance .

2-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide ()

  • Core Structure : Thiazole with a pyridinyl substituent.
  • Substituents : Methylsulfanyl and pyridinyl groups.
  • Key Differences : Replacement of benzothiazole with a pyridinyl-thiazole system introduces nitrogen-rich aromaticity, which could enhance hydrogen bonding or metal coordination. The absence of fluorine may reduce electronegativity at the core .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione ()

  • Core Structure : 1,2,4-triazole.
  • Substituents : Phenylsulfonyl and difluorophenyl groups.
  • Key Differences : The triazole core offers distinct tautomeric behavior and hydrogen-bonding capabilities compared to benzothiazole. Sulfonyl groups increase polarity, contrasting with the lipophilic methylsulfanyl group in the target .

Spectroscopic Profiles

Compound Key IR Bands (cm⁻¹) NMR Features
Target Compound C=O (amide) ~1680; C-F (fluoro) ~1200 Aromatic protons in benzothiazole (δ 7.5–8.5); furan protons (δ 6.3–7.2)
N-(4,5-dichloro-...) () Not reported Likely downfield shifts for dichloro and dimethoxy groups
2-(Methylsulfanyl)-... () S-CH₃ ~1250 Pyridinyl protons (δ 8.0–8.5); thiazole protons (δ 7.0–7.5)
Triazole derivative () C=S ~1247–1255; NH ~3278–3414 Triazole protons (δ 8.1–8.3); sulfonyl-linked aromatic protons (δ 7.4–7.9)

Implications of Substituent Variations

  • Fluoro vs.
  • Methylsulfanyl vs. Sulfonyl : Methylsulfanyl enhances lipophilicity, whereas sulfonyl groups in triazole analogues increase hydrophilicity, affecting membrane permeability .
  • Furan vs. Pyridine : The furan’s oxygen atom provides weaker hydrogen-bonding capacity than pyridine’s nitrogen, influencing target selectivity .

Q & A

Q. Answer :

  • Recrystallization : Use methanol or ethanol for slow cooling (0.5°C/min) to isolate crystals >98% purity .
  • Flash Chromatography : Employ silica gel with ethyl acetate:hexane (3:7) for intermediates; monitor by TLC (Rf = 0.4) .

Advanced: How to assess pharmacokinetic properties?

Q. Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat); measure remaining compound via LC-MS at 0, 15, 30, 60 mins .
  • Caco-2 Permeability : Use monolayers to calculate apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding : Equilibrium dialysis; >90% binding suggests high plasma retention .

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